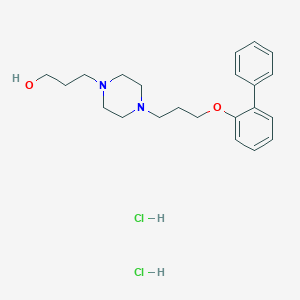
3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride, also known as carvedilol, is a beta-blocker medication used to treat heart failure, high blood pressure, and angina. Carvedilol works by blocking the effects of adrenaline on the heart and blood vessels, which can help to decrease blood pressure and improve heart function. In
Mecanismo De Acción
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of adrenaline on these tissues. This leads to a decrease in heart rate, cardiac output, and blood pressure, which can improve heart function and reduce the workload on the heart.
Efectos Bioquímicos Y Fisiológicos
Carvedilol has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, decreasing inflammation, and improving endothelial function. It has also been shown to improve insulin sensitivity and lipid metabolism, which may be beneficial for patients with metabolic disorders such as diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvedilol has several advantages for use in lab experiments, including its availability as a commercially available drug, its well-established safety profile, and its ability to be easily administered to animals. However, there are some limitations to using 3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride in lab experiments, including its potential to interact with other drugs and its variable pharmacokinetics in different animal species.
Direcciones Futuras
There are several future directions for research on 3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride, including investigating its potential use in treating other conditions such as liver fibrosis, pulmonary hypertension, and Parkinson's disease. In addition, further research is needed to understand the mechanisms underlying its beneficial effects on these conditions, as well as its potential side effects and interactions with other drugs. Finally, there is a need for more studies to explore the optimal dosing and administration of 3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride for different patient populations.
Métodos De Síntesis
Carvedilol is synthesized through a multi-step process that involves the reaction of 2-biphenylyl-3-chloropropanol with piperazine and subsequent reduction with sodium borohydride. The resulting product is then reacted with 1-chloro-3-(tert-butoxycarbonyl)propan-2-ol to form the final product, which is purified and crystallized to obtain 3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride dihydrochloride.
Aplicaciones Científicas De Investigación
Carvedilol has been extensively studied for its therapeutic effects on heart failure, high blood pressure, and angina. In addition, it has also been investigated for its potential use in treating other conditions such as liver fibrosis, pulmonary hypertension, and Parkinson's disease. Carvedilol has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its beneficial effects on these conditions.
Propiedades
Número CAS |
125849-28-7 |
|---|---|
Nombre del producto |
3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride |
Fórmula molecular |
C22H32Cl2N2O2 |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
3-[4-[3-(2-phenylphenoxy)propyl]piperazin-1-yl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C22H30N2O2.2ClH/c25-18-6-12-23-14-16-24(17-15-23)13-7-19-26-22-11-5-4-10-21(22)20-8-2-1-3-9-20;;/h1-5,8-11,25H,6-7,12-19H2;2*1H |
Clave InChI |
UDFFIBVNHUXKOY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCO)CCCOC2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
SMILES canónico |
C1CN(CCN1CCCO)CCCOC2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
Otros números CAS |
125849-28-7 |
Sinónimos |
4-(3-((1,1'-Biphenyl)-2-yloxy)propyl)-1-piperazineethanol, dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



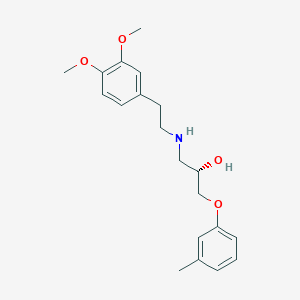
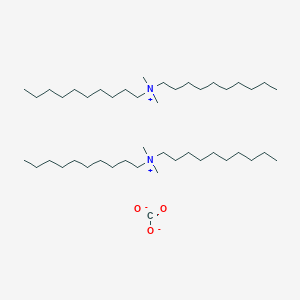
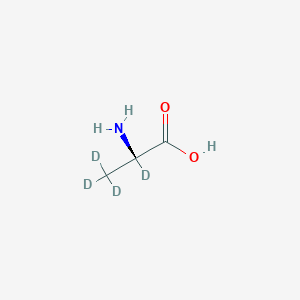
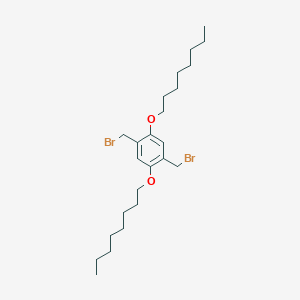
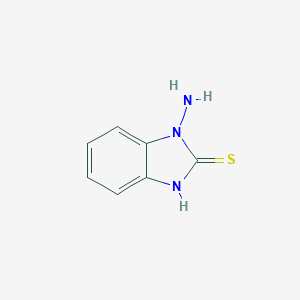
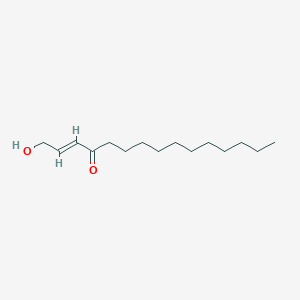
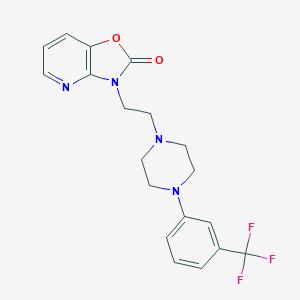
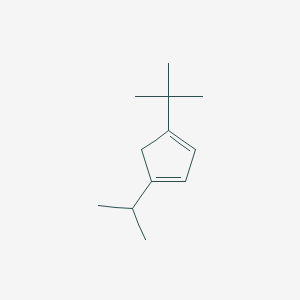
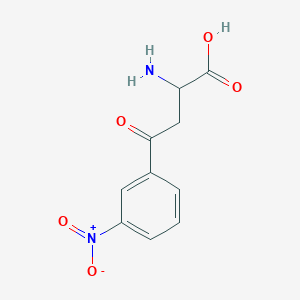
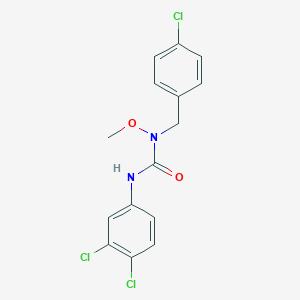
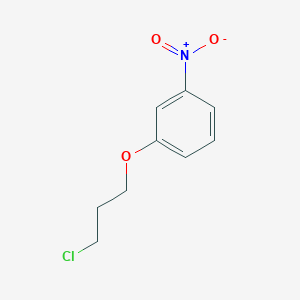
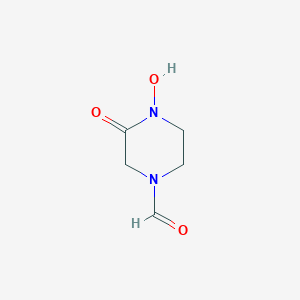
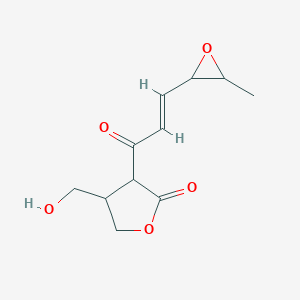
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)